

Physical and chemical properties of 2-Chloro-2',4',6'-trimethoxychalcone

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Compound of Interest

Compound Name: 2-Chloro-2',4',6'-
trimethoxychalcone

Cat. No.: B491221

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An In-depth Technical Guide to **2-Chloro-2',4',6'-trimethoxychalcone**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2',4',6'-trimethoxychalcone is a synthetic derivative of chalcone, a class of open-chain flavonoids widely found in plants. Chalcones serve as precursors for flavonoid biosynthesis and are recognized for their diverse pharmacological properties. This specific derivative is characterized by a chloro substituent at the 2-position of one aromatic ring and three methoxy groups at the 2', 4', and 6' positions of the other ring. The presence of the electron-withdrawing chloro group may influence the compound's reactivity and biological activity compared to its hydroxylated counterparts[1]. This document provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and biological activities, intended for professionals in chemical and pharmaceutical research.

Physicochemical and Structural Properties

The fundamental properties of **2-Chloro-2',4',6'-trimethoxychalcone** are summarized below. These identifiers and descriptors are crucial for substance registration, database searching, and computational modeling.

Property	Value	Reference(s)
IUPAC Name	(E)-3-(2-chlorophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one	[1]
CAS Number	76554-31-9	[1][2]
Molecular Formula	C ₁₈ H ₁₇ ClO ₄	[1]
Molecular Weight	332.8 g/mol	[1]
InChI Key	VALXXUGYOUKCIH-CMDGGOBGSA-N	[1]
Canonical SMILES	<chem>COC1=CC(OC)=C(C(=O)C=C</chem> <chem>C2=CC=CC=C2Cl)C(OC)=C1</chem>	-
Physical Form	Solid	

Synthesis and Characterization

The primary method for synthesizing this chalcone is the Claisen-Schmidt condensation, a well-established reaction in organic chemistry.

Synthesis Protocol: Claisen-Schmidt Condensation

This reaction involves the base-catalyzed condensation of an appropriate acetophenone with a benzaldehyde derivative. For **2-Chloro-2',4',6'-trimethoxychalcone**, the reactants are 2,4,6-trimethoxyacetophenone and 2-chlorobenzaldehyde.

Experimental Protocol:

- **Reactant Preparation:** Dissolve 2,4,6-trimethoxyacetophenone (10 mmol) and 2-chlorobenzaldehyde (10 mmol) in methanol (20 mL) in a round-bottom flask.
- **Catalyst Addition:** While stirring the mixture at room temperature, slowly add an aqueous solution of sodium hydroxide (40% w/v, 3 mL) dropwise.

- **Reaction:** Continue stirring the reaction mixture overnight. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- **Isolation:** Upon completion, a precipitate will form. Isolate the solid product by vacuum filtration.
- **Purification:** Wash the isolated precipitate thoroughly with distilled water and then with cold methanol to remove unreacted starting materials and excess catalyst.
- **Drying:** Dry the purified product to obtain the final chalcone derivative. For higher purity, recrystallization from ethanol is often employed[3].

A variation of this method involves using aluminum chloride (AlCl_3) as a catalyst at elevated temperatures (60–80°C) in a polar aprotic solvent like DMF[1]. Microwave-assisted synthesis has also been shown to significantly reduce reaction times[1].



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Figure 1. General workflow for the synthesis and purification of **2-Chloro-2',4',6'-trimethoxychalcone**.

Analytical Characterization

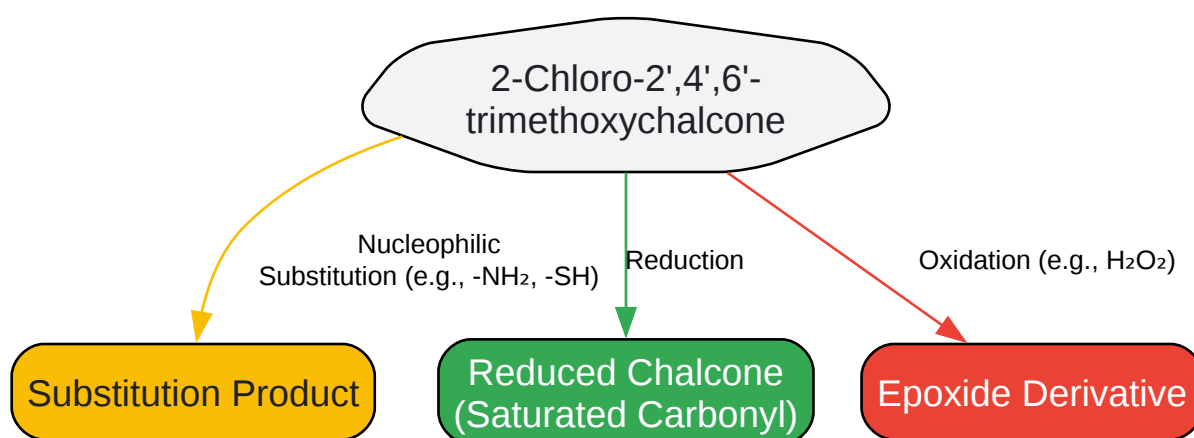
Post-synthesis, the compound's identity and purity are confirmed using standard analytical techniques.

Technique	Parameter Analyzed	Typical Results	Reference(s)
HPLC	Purity	≥98%	[1]
$^1\text{H}/^{13}\text{C}$ NMR	Structural Confirmation	δ 8.2 (H, vinyl), δ 160–180 (C=O)	[1]
MS (ESI)	Molecular Ion	m/z 333.1 $[\text{M}+\text{H}]^+$	[1]

Chemical Reactivity

The chemical reactivity of **2-Chloro-2',4',6'-trimethoxychalcone** is primarily dictated by its α,β -unsaturated carbonyl system and the chloro-substituted aromatic ring.

- Oxidation: The double bond can be oxidized to form the corresponding epoxide using common oxidizing agents like hydrogen peroxide[1].
- Reduction: The α,β -unsaturated carbonyl system can be reduced to a saturated carbonyl compound[1].
- Substitution: The chloro group on the aromatic ring can be substituted by other nucleophiles, such as amines or thiols, under specific reaction conditions[1].



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Figure 2. Key chemical reactions involving **2-Chloro-2',4',6'-trimethoxychalcone**.

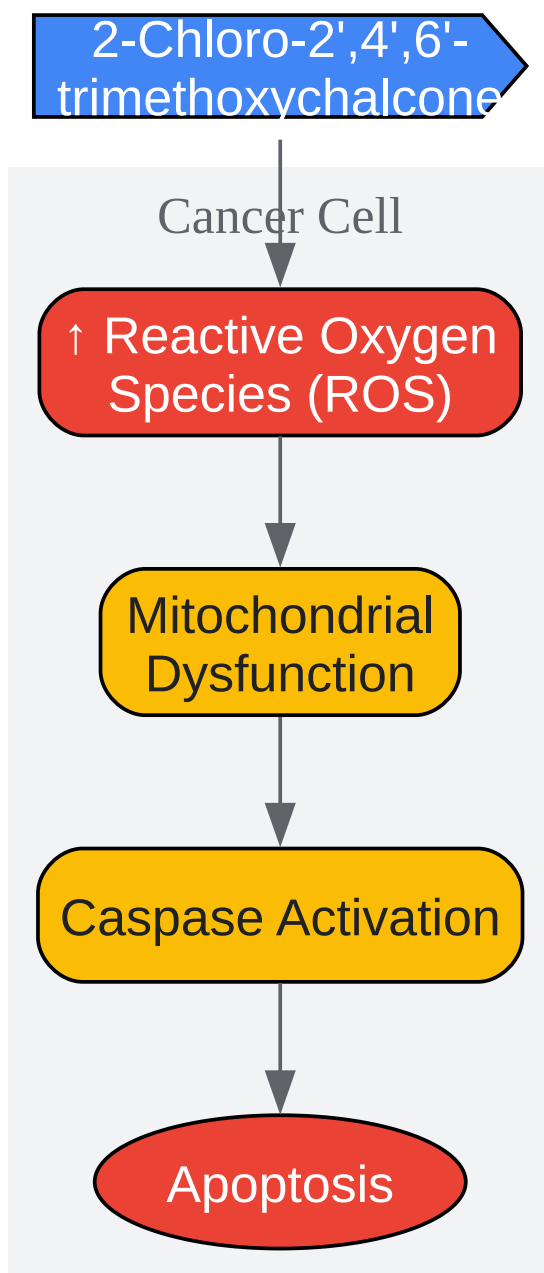
Biological Activities and Potential Mechanisms of Action

Chalcone derivatives are of significant interest in drug discovery due to their wide range of biological activities[4]. Research suggests that **2-Chloro-2',4',6'-trimethoxychalcone** and related structures possess antimicrobial and cytotoxic properties.

Activity Type	Target Organism/Cell Line	Quantitative Data (IC ₅₀ / MIC)	Reference(s)
Antimicrobial	E. coli, S. aureus	MIC: 10 to 30 µg/mL	[1]
Anticancer	HeLa, MCF-7 (related compounds)	IC ₅₀ : 3.2 to 3.8 µM (for a bromo-pyridyl analog)	[5][6]
Anticancer	Cancer Cell Lines (general)	IC ₅₀ : ~15–20 µM (for 2'-Hydroxy-3',4',6'-trimethoxychalcone)	[1]

Mechanism of Action

While the exact mechanism for this specific chalcone is not fully elucidated, it is believed to involve multiple pathways. The α,β -unsaturated carbonyl moiety can act as a Michael acceptor, interacting with biological nucleophiles like cysteine residues in enzymes and modulating their function[1]. Studies on similar chalcones suggest that their anticancer effects may arise from the induction of apoptosis, often through the generation of reactive oxygen species (ROS)[7]. This oxidative stress can trigger mitochondrial dysfunction and activate downstream apoptotic pathways[8].



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Figure 3. A proposed mechanism for chalcone-induced apoptosis in cancer cells via ROS generation.

Cytotoxicity Evaluation Protocol (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.

Experimental Protocol:

- **Cell Seeding:** Seed tumor cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5×10^4 cells per well and incubate for 24 hours to allow for attachment.
- **Compound Treatment:** Treat the cells with varying concentrations of **2-Chloro-2',4',6'-trimethoxychalcone** (e.g., 5, 10, 20, 50 μ M) and a vehicle control (e.g., 0.1% DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- **Measurement:** Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically ~ 570 nm).
- **Data Analysis:** Calculate the percentage of cell viability relative to the control and determine the IC_{50} value (the concentration of the compound that inhibits 50% of cell growth). A similar protocol is used for LLC-MK2 host cells to assess toxicity[8].

Conclusion

2-Chloro-2',4',6'-trimethoxychalcone is a synthetic chalcone with defined physicochemical properties and established synthesis routes. Its chemical structure, featuring an electrophilic α,β -unsaturated carbonyl system and a chloro-substituted ring, imparts notable chemical reactivity and a promising profile of biological activities, including antimicrobial and cytotoxic effects. Further investigation into its specific molecular targets and mechanisms of action is warranted to fully explore its potential in drug development. This guide provides foundational data and protocols to support such research endeavors.

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